molecular formula C18H22N6O3 B2692344 1-Methyl-4-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1706237-09-3

1-Methyl-4-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2692344
CAS No.: 1706237-09-3
M. Wt: 370.413
InChI Key: XSYIFUUHYUHTSK-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazin-2-yl group: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Synthesis of the 1,2,4-oxadiazole ring: This involves cyclization reactions that form the oxadiazole ring.

    Coupling reactions: The pyrazin-2-yl and 1,2,4-oxadiazole groups are then coupled with a piperidine derivative.

    Final assembly: The final step involves the incorporation of the pyrrolidin-2-one moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1-Methyl-4-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug discovery.

    Materials Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(3-(pyrazin-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one
  • 1-Methyl-4-(3-(1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)pyrrolidin-2-one

Uniqueness

1-Methyl-4-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is unique due to the presence of both the pyrazin-2-yl and 1,2,4-oxadiazole groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-methyl-4-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-23-11-13(8-16(23)25)18(26)24-6-2-3-12(10-24)7-15-21-17(22-27-15)14-9-19-4-5-20-14/h4-5,9,12-13H,2-3,6-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYIFUUHYUHTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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